molecular formula C13H16Cl2N2 B1371707 [(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride CAS No. 1185300-66-6

[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride

Cat. No. B1371707
M. Wt: 271.18 g/mol
InChI Key: YXGXZKIFXHVRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” is a chemical compound with the molecular formula C13H16Cl2N2 . It belongs to the class of organic compounds known as amines, which are organic compounds that contain a basic nitrogen atom with a lone pair of electrons .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a compound like “[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” would likely involve a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a methylphenyl group and a methylamine group .


Chemical Reactions Analysis

The chemical reactions of a compound like “[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” would depend on its functional groups. Amines, for example, are basic and can react with acids to form salts. They can also undergo reactions such as alkylation, acylation, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridine analogues, which have a similar structure to the compound you mentioned, have been developed as antituberculosis agents . These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .

Selective COX-2 Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, similar to the compound you mentioned, was designed, synthesized, and evaluated as selective COX-2 inhibitors .
  • Methods of Application : The compounds were synthesized through two-step reactions. First, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .
  • Results or Outcomes : Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

Synthesis of Piperazines

  • Scientific Field : Organic Chemistry
  • Application Summary : Piperazine derivatives, which have a structure related to the compound you mentioned, have been synthesized using various methods . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
  • Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Results or Outcomes : These methods have been used to synthesize a wide range of piperazine derivatives, which have shown a wide range of biological and pharmaceutical activity .

Neuroprotective Agents

  • Scientific Field : Neurochemistry
  • Application Summary : Compounds with a 5-(4-pyridinyl)-4H-1,2,4-triazole core, which is similar to the compound you mentioned, have been studied as potential neuroprotective agents .
  • Methods of Application : The compounds were synthesized and then tested in animal models of Parkinson’s disease .
  • Results or Outcomes : Some of these compounds have shown promising results in enhancing levels of TH and DAT in the midbrain of mice treated with neurotoxin .

Synthesis of Various Organic Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound [(4-methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride, which is similar to the compound you mentioned, is used in the synthesis of various organic compounds .
  • Methods of Application : The specific methods of application can vary widely depending on the specific organic compound being synthesized .
  • Results or Outcomes : The outcomes of these syntheses can also vary widely, but the compound is generally used to produce other compounds with useful properties .

Neuroprotective Agents for Parkinson’s Disease

  • Scientific Field : Neurochemistry
  • Application Summary : Compounds with a 5-(4-pyridinyl)-4H-1,2,4-triazole core, which is similar to the compound you mentioned, have been studied as potential neuroprotective agents in Parkinson’s disease .
  • Methods of Application : The compounds were synthesized and then tested in animal models of Parkinson’s disease .
  • Results or Outcomes : The compound proved to enhance levels of TH and DAT in the midbrain of mice treated with neurotoxin .

Safety And Hazards

The safety and hazards of a compound like “[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” would depend on factors such as its reactivity, toxicity, and potential for causing harm to the environment .

Future Directions

The future directions for research on a compound like “[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” could include exploring its potential uses in various fields, such as medicine, materials science, or environmental science. This could involve studying its properties, developing new methods for its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

(2-methylphenyl)-pyridin-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11;;/h2-9,13H,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGXZKIFXHVRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.